Cas no 76520-06-4 (4-chloro-2-(cyanomethyl)benzonitrile)

4-Chloro-2-(cyanomethyl)benzonitrile is a versatile aromatic nitrile compound characterized by its chloro and cyanomethyl functional groups. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of multiple reactive sites allows for selective modifications, enabling the construction of complex heterocyclic frameworks. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. The compound’s electron-withdrawing substituents enhance its utility in nucleophilic substitution and cyclization reactions. Suitable for use in controlled environments, it is typically handled with standard laboratory precautions due to its potential reactivity.
4-chloro-2-(cyanomethyl)benzonitrile structure
76520-06-4 structure
Product Name:4-chloro-2-(cyanomethyl)benzonitrile
CAS No:76520-06-4
MF:C9H5ClN2
MW:176.602400541306
CID:1780164
PubChem ID:12668063
Update Time:2025-05-24

4-chloro-2-(cyanomethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-(cyanomethyl)benzonitrile
    • D79812
    • 76520-06-4
    • Inchi: 1S/C9H5ClN2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5H,3H2
    • InChI Key: NAYVLHMBEYBALA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C#N)=C(C=1)CC#N

Computed Properties

  • Exact Mass: 176.0141259g/mol
  • Monoisotopic Mass: 176.0141259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 47.6Ų

4-chloro-2-(cyanomethyl)benzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C198625-250mg
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$ 975.00 2022-04-01
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Additional information on 4-chloro-2-(cyanomethyl)benzonitrile

4-Chloro-2-(Cyanomethyl)Benzonitrile: A Comprehensive Overview

The compound with CAS No 76520-06-4, commonly referred to as 4-chloro-2-(cyanomethyl)benzonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a benzonitrile core with a chloro substituent at the para position and a cyanomethyl group at the ortho position. The benzonitrile moiety is known for its stability and reactivity, making it a valuable component in various chemical reactions and applications.

Recent advancements in synthetic chemistry have led to the development of novel methods for synthesizing 4-chloro-2-(cyanomethyl)benzonitrile. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate efficient coupling reactions. These methods not only enhance the yield of the compound but also minimize the use of hazardous reagents, aligning with the principles of green chemistry. The ability to synthesize this compound in large quantities has opened up new avenues for its application in drug discovery and material synthesis.

In the realm of pharmacology, 4-chloro-2-(cyanomethyl)benzonitrile has shown promising potential as a lead compound for developing novel therapeutic agents. Studies have demonstrated that this compound exhibits selective inhibitory activity against certain enzymes involved in disease pathways, such as kinases and proteases. For instance, recent research has highlighted its ability to inhibit the activity of human topoisomerase IIα, a key enzyme associated with cancer cell proliferation. This finding underscores its potential as a candidate for anticancer drug development.

The structural versatility of 4-chloro-2-(cyanomethyl)benzonitrile also makes it an attractive building block in materials science. Its ability to form stable covalent bonds with other functional groups enables the creation of advanced materials with tailored properties. For example, researchers have utilized this compound as a precursor for synthesizing polymeric materials with enhanced mechanical strength and thermal stability. These materials hold promise for applications in aerospace engineering and electronics.

From an environmental perspective, understanding the ecological impact of 4-chloro-2-(cyanomethyl)benzonitrile is crucial for its safe handling and disposal. Recent toxicological studies have assessed its acute and chronic toxicity profiles in various model organisms, including zebrafish and mice. These studies have provided valuable insights into its potential risks to aquatic ecosystems and human health. Regulatory agencies are increasingly emphasizing the need for comprehensive risk assessments to ensure the safe use of such compounds in industrial and research settings.

The growing interest in 4-chloro-2-(cyanomethyl)benzonitrile has also led to the exploration of its photochemical properties. Researchers have investigated its ability to absorb UV light and emit fluorescence under specific conditions. These properties make it a potential candidate for applications in optoelectronics and sensors. For instance, it has been proposed as a component in organic light-emitting diodes (OLEDs) due to its high quantum yield and stability under prolonged illumination.

In conclusion, 4-chloro-2-(cyanomethyl)benzonitrile (CAS No 76520-06-4) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future innovations across industries.

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